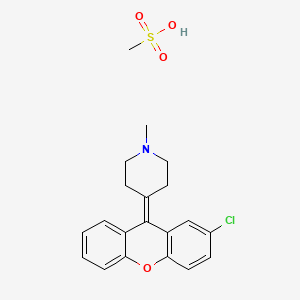
Clopipazan mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clopipazan Mesylate is a small molecule drug that acts as a modulator of the Gamma-aminobutyric acid A (GABAA) receptor . It was initially developed by GSK Plc and is primarily used in the treatment of psychotic disorders . The compound has a molecular formula of C20H22ClNO4S and a molecular weight of 407.911 Da .
Preparation Methods
The synthesis of Clopipazan Mesylate involves several key steps:
Starting Materials: The reaction begins with 1-methyl-4-chloropiperidine and 2-chloro-9-xanthone.
Grignard Reaction: These starting materials undergo a Grignard reaction in the presence of magnesium in tetrahydrofuran (THF) to form 9-(1-methyl-4-piperidyl)-2-chloroxanthene-9-ol.
Industrial production methods for this compound typically involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Clopipazan Mesylate undergoes various chemical reactions, including:
Substitution Reactions: The mesylate group (methanesulfonate) in this compound can be substituted by nucleophiles, making it a good leaving group in nucleophilic substitution reactions.
Oxidation and Reduction:
Common reagents used in these reactions include strong acids and bases, as well as specific catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Clopipazan Mesylate has several scientific research applications:
Mechanism of Action
Clopipazan Mesylate exerts its effects by modulating the GABAA receptor, a key neurotransmitter receptor in the central nervous system . By binding to this receptor, this compound enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to a calming effect on neuronal activity . This mechanism is particularly useful in the treatment of psychotic disorders, where overactivity of certain neural pathways is a common issue .
Comparison with Similar Compounds
Clopipazan Mesylate is similar to other GABAA receptor modulators, such as:
Clozapine: Both compounds block the same core population of GABAA receptors.
Chlorprothixene: Another antipsychotic that shares similar receptor binding properties.
Fluotracen: A compound with comparable effects on GABAA receptors.
Sulforidazine: Also targets GABAA receptors but has different pharmacokinetic properties.
Thioproperazine: Similar in its receptor modulation but varies in clinical applications.
This compound is unique in its specific binding affinity and modulatory effects on the GABAA receptor, making it a valuable compound in both research and therapeutic contexts .
Properties
CAS No. |
60086-22-8 |
|---|---|
Molecular Formula |
C20H22ClNO4S |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
4-(2-chloroxanthen-9-ylidene)-1-methylpiperidine;methanesulfonic acid |
InChI |
InChI=1S/C19H18ClNO.CH4O3S/c1-21-10-8-13(9-11-21)19-15-4-2-3-5-17(15)22-18-7-6-14(20)12-16(18)19;1-5(2,3)4/h2-7,12H,8-11H2,1H3;1H3,(H,2,3,4) |
InChI Key |
CPNAKTVMAXLKKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3OC4=C2C=C(C=C4)Cl)CC1.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


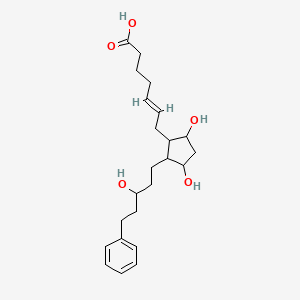
![(2S,4aalpha,8abeta)-8beta-[4-(1,1-Dimethylheptyl)-2-hydroxyphenyl]decahydro-6beta-hydroxy-2beta-naphthalenemethanol](/img/structure/B10795387.png)
![cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe]](/img/structure/B10795392.png)

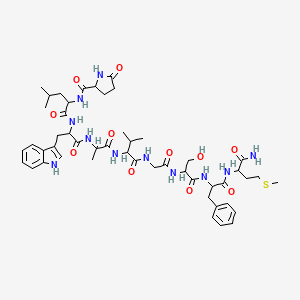
![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B10795405.png)
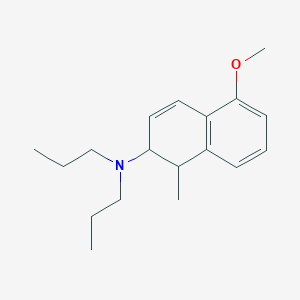
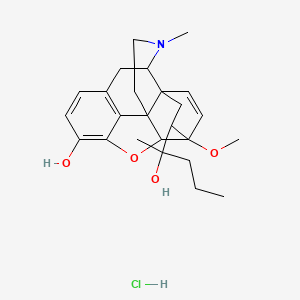
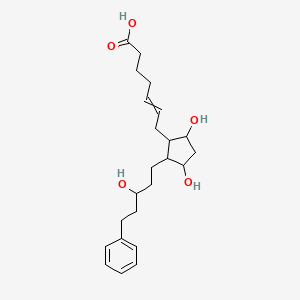

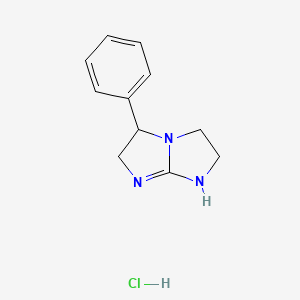
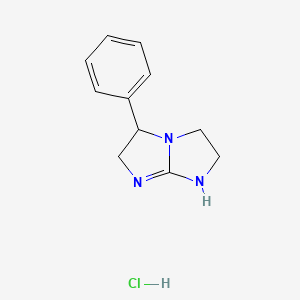
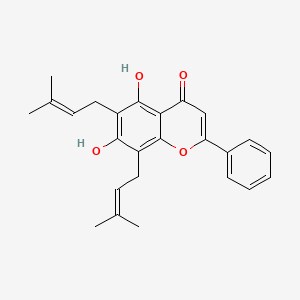
![[hydroxy-[[3-hydroxy-5-(4-oxo-5H-imidazo[2,1-b]purin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B10795475.png)
